molecular formula C19H23ClN2O2 B13734445 Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- CAS No. 17822-72-9

Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)-

Cat. No.: B13734445
CAS No.: 17822-72-9
M. Wt: 346.8 g/mol
InChI Key: BMNHDUKZNYPSBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, typically involves the condensation of 2-chlorobenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzanilide
  • 2-Bromo-2-(2-(diethylamino)ethoxy)benzanilide
  • 2-Methoxy-2-(2-(diethylamino)ethoxy)benzanilide

Uniqueness

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

17822-72-9

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide

InChI

InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-12-8-5-9-15(18)19(23)21-17-11-7-6-10-16(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)

InChI Key

BMNHDUKZNYPSBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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